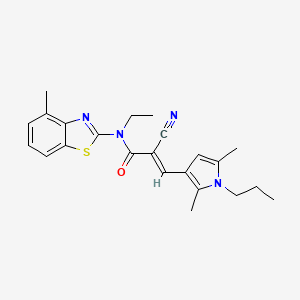

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

Description

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic small molecule characterized by a unique architecture combining multiple pharmacologically relevant moieties:

- Core structure: A prop-2-enamide backbone with an (E)-configured double bond.

- Functional groups: Cyano (-CN) at position 2. 2,5-Dimethyl-1-propylpyrrole at position 3. N-ethyl and N-(4-methylbenzothiazol-2-yl) substituents on the amide nitrogen.

Molecular formula: C₂₄H₂₇N₄OS.

Molecular weight: ~419.5 g/mol (calculated).

Key structural features:

- The pyrrole ring (2,5-dimethyl-1-propyl substitution) contributes to lipophilicity.

- The benzothiazole moiety is associated with kinase inhibition and anticancer activity in related compounds.

Properties

IUPAC Name |

(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c1-6-11-27-16(4)12-18(17(27)5)13-19(14-24)22(28)26(7-2)23-25-21-15(3)9-8-10-20(21)29-23/h8-10,12-13H,6-7,11H2,1-5H3/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPTGKLADCIAX-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N(CC)C2=NC3=C(C=CC=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N(CC)C2=NC3=C(C=CC=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Notes:

- Lipophilicity : The benzothiazole and pyrrole substituents in the target compound likely increase LogP compared to the pyrazolone derivative in , which contains a polar nitro group.

- Bioavailability : The target compound’s higher molecular weight (~419.5 vs. 273.24 g/mol) may reduce membrane permeability but could improve target affinity due to extended π-π stacking (benzothiazole) and hydrophobic interactions (pyrrole).

- Synthetic complexity : The presence of multiple substituents (e.g., propylpyrrole, benzothiazole) suggests challenging synthesis compared to the simpler pyrazolone analog.

Research Findings and Methodological Considerations

- Biological relevance: Benzothiazole derivatives are known for antitumor and antimicrobial activities, while pyrrole-containing compounds often exhibit kinase inhibition. These motifs suggest the target compound could be explored for similar applications .

- Computational insights: The absence of H-bond donors (due to N,N-disubstitution) may limit solubility but improve metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.